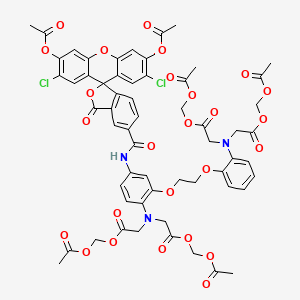

Calcium Green 1AM

Descripción

Propiedades

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H53Cl2N3O26/c1-31(65)79-27-83-53(71)23-63(24-54(72)84-28-80-32(2)66)45-9-7-8-10-47(45)77-15-16-78-52-18-38(12-14-46(52)64(25-55(73)85-29-81-33(3)67)26-56(74)86-30-82-34(4)68)62-57(75)37-11-13-40-39(17-37)58(76)90-59(40)41-19-43(60)50(87-35(5)69)21-48(41)89-49-22-51(88-36(6)70)44(61)20-42(49)59/h7-14,17-22H,15-16,23-30H2,1-6H3,(H,62,75) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJYZXBURMGUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)Cl)OC(=O)C)OC(=O)C)Cl)OC3=O)OCCOC7=CC=CC=C7N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H53Cl2N3O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1291.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186501-28-0 | |

| Record name | N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[2-[2-[5-[[[3′,6′-bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]-2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186501-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to Calcium Green-1 AM: Principles, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Green-1, acetoxymethyl ester (AM), is a high-affinity, fluorescent indicator dye used for the quantitative measurement of intracellular calcium ([Ca²⁺]i) concentrations. As a member of the fluorescein family of dyes, it exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, making it a valuable tool for studying calcium signaling in a wide variety of cell types and experimental systems. This technical guide provides a comprehensive overview of the spectral properties, experimental protocols, and applications of Calcium Green-1 AM, with a focus on its use in elucidating complex signaling pathways.

Core Principles

Calcium Green-1 AM is a cell-permeant derivative of the calcium indicator Calcium Green-1. The acetoxymethyl ester groups render the molecule lipophilic, allowing it to readily cross the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now membrane-impermeant Calcium Green-1 in the cytoplasm. In its Ca²⁺-free form, Calcium Green-1 exhibits weak fluorescence. However, upon binding to free Ca²⁺, its quantum yield increases dramatically, resulting in a bright green fluorescence that can be detected using standard fluorescence microscopy, flow cytometry, or microplate readers.

Spectral and Chemical Properties

A thorough understanding of the spectral and chemical properties of Calcium Green-1 is crucial for designing and interpreting experiments. The key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Excitation Maximum (Ex) | ~506 nm | [1][2][3][4] |

| Emission Maximum (Em) | ~531 nm | [1] |

| Dissociation Constant (Kd) for Ca²⁺ | ~190 nM | |

| Quantum Yield (Φ) | ~0.75 | |

| Fluorescence Intensity Increase upon Ca²⁺ Binding | ~14-fold | |

| Molar Extinction Coefficient (ε) at Ex max | Data not consistently available in search results |

Experimental Protocols

The following sections provide detailed methodologies for the use of Calcium Green-1 AM in cell-based assays.

Stock Solution Preparation

-

Reconstitution: Prepare a stock solution of Calcium Green-1 AM in the range of 1 to 5 mM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Cell Loading Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Cell Plating: Plate cells in a suitable culture vessel (e.g., multi-well plate, coverslip) and allow them to adhere overnight.

-

Working Solution Preparation:

-

Thaw a single-use aliquot of the Calcium Green-1 AM stock solution.

-

Prepare a loading buffer. A common choice is Hanks' Balanced Salt Solution (HBSS) or another physiological buffer.

-

Dilute the Calcium Green-1 AM stock solution into the loading buffer to a final concentration of 1-5 µM.

-

To aid in the dispersion of the nonpolar AM ester in the aqueous loading buffer, add Pluronic® F-127 to a final concentration of 0.02-0.04% (w/v).

-

Optional: To prevent the active extrusion of the de-esterified dye by organic anion transporters, which can lead to signal loss over time, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Remove the cell culture medium.

-

Add the Calcium Green-1 AM working solution to the cells.

-

Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time can vary between cell types.

-

-

Washing:

-

Remove the loading solution.

-

Wash the cells 2-3 times with fresh, pre-warmed loading buffer (without the dye) to remove any extracellular Calcium Green-1 AM.

-

-

Imaging: The cells are now loaded with Calcium Green-1 and are ready for fluorescence imaging.

Applications in Signaling Pathway Analysis

Calcium Green-1 AM is a versatile tool for investigating a multitude of signaling pathways that involve changes in intracellular calcium.

G-Protein Coupled Receptor (GPCR) Signaling

Many GPCRs, upon activation by their respective ligands, initiate a signaling cascade that leads to the release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum (ER). This is often mediated by the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP₃). IP₃ then binds to its receptor on the ER, triggering the release of stored Ca²⁺. Calcium Green-1 can be used to monitor this increase in cytosolic Ca²⁺, providing a direct readout of GPCR activation.

Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry is a crucial mechanism for replenishing intracellular Ca²⁺ stores and for sustaining Ca²⁺ signaling. When the ER Ca²⁺ stores are depleted, a sensor protein in the ER (STIM) activates a Ca²⁺ channel in the plasma membrane (Orai), leading to an influx of extracellular Ca²⁺. To study SOCE using Calcium Green-1, cells are first treated with an agent that depletes ER Ca²⁺ stores (e.g., thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase, SERCA) in a Ca²⁺-free medium. Subsequently, extracellular Ca²⁺ is reintroduced, and the resulting influx of Ca²⁺ through store-operated channels is measured by the increase in Calcium Green-1 fluorescence.

Excitation-Contraction Coupling in Cardiac Muscle

In cardiomyocytes, the arrival of an action potential leads to a small influx of Ca²⁺ through L-type calcium channels. This initial Ca²⁺ influx triggers a much larger release of Ca²⁺ from the sarcoplasmic reticulum (SR) through ryanodine receptors, a process known as calcium-induced calcium release (CICR). This surge in cytosolic Ca²⁺ binds to troponin C, initiating muscle contraction. Calcium Green-1 can be used to visualize these rapid calcium transients and to study the dynamics of excitation-contraction coupling in both healthy and diseased cardiac muscle.

Mandatory Visualizations

To further illustrate the principles and workflows described in this guide, the following diagrams have been generated using the Graphviz DOT language.

References

Principle of Calcium Green-1 AM: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calcium Green-1 acetoxymethyl (AM) ester, a widely used fluorescent indicator for measuring intracellular calcium concentrations. This document details its core principles, mechanism of action, experimental protocols, and key data, offering a valuable resource for researchers in various fields, including cell biology, neuroscience, and drug discovery.

Core Principle and Mechanism of Action

Calcium Green-1 is a visible light-excitable calcium indicator derived from fluorescein.[1] Its fundamental principle lies in its ability to exhibit a significant increase in fluorescence intensity upon binding to free calcium ions (Ca²⁺).[2][3] The acetoxymethyl (AM) ester form of Calcium Green-1 is a cell-permeant derivative that can passively diffuse across the cell membrane.[4][5] Once inside the cell, non-specific intracellular esterases cleave the AM ester groups, trapping the now cell-impermeant Calcium Green-1 indicator within the cytoplasm. This enzymatic conversion is crucial for the intracellular retention and function of the dye.

The active, hydrolyzed form of Calcium Green-1 has a high affinity for Ca²⁺. The binding of Ca²⁺ to the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating portion of the molecule induces a conformational change that results in a significant increase in its quantum yield of fluorescence. This direct correlation between calcium concentration and fluorescence intensity allows for the sensitive detection and quantification of intracellular calcium dynamics.

Below is a diagram illustrating the mechanism of action of Calcium Green-1 AM.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Calcium Green-1, providing a quick reference for experimental design and data interpretation.

| Property | Value | Reference |

| Excitation Wavelength (Peak) | 506 nm | |

| Emission Wavelength (Peak) | 531 nm | |

| Dissociation Constant (Kd) for Ca²⁺ | ~190 nM | |

| Fluorescence Intensity Increase upon Ca²⁺ Binding | ~14-fold | |

| Quantum Yield | High | |

| Recommended Excitation for Microscopy | 490 nm | |

| Recommended Emission for Microscopy | 525 nm |

Experimental Protocols

This section provides a detailed methodology for loading and using Calcium Green-1 AM for the measurement of intracellular calcium.

Reagent Preparation

1. Calcium Green-1 AM Stock Solution:

-

Prepare a 2 to 5 mM stock solution of Calcium Green-1 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light.

2. Pluronic® F-127 Solution:

-

Prepare a 10% (w/v) stock solution of Pluronic® F-127 in distilled water. This nonionic detergent helps to increase the aqueous solubility of the AM ester.

-

Gently heat to 40-50°C for approximately 30 minutes to dissolve.

3. Probenecid Stock Solution (Optional but Recommended):

-

Probenecid is an anion-exchange transport inhibitor that can be used to reduce the leakage of the de-esterified indicator from the cells.

-

Prepare a 25 mM stock solution of probenecid. For example, dissolve 72 mg of probenecid in 0.3 mL of 1 M NaOH, and then add a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS) to a final volume of 10 mL.

Cell Loading Protocol

The following workflow outlines the steps for loading cells with Calcium Green-1 AM.

Detailed Steps:

-

Cell Preparation: Plate cells in a suitable culture vessel (e.g., 96-well black wall/clear bottom plate) and allow them to adhere overnight in growth medium.

-

Prepare Dye Working Solution:

-

On the day of the experiment, thaw an aliquot of the Calcium Green-1 AM stock solution to room temperature.

-

Prepare a 2X working solution. For a final in-well concentration of 5 µM Calcium Green-1 AM, 0.04% Pluronic® F-127, and 1 mM Probenecid, mix the appropriate volumes of the stock solutions in a buffer of your choice (e.g., HHBS). For most cell lines, a final concentration of 4-5 µM Calcium Green-1 AM is recommended.

-

-

Cell Loading:

-

Remove the growth medium from the cells. If compounds that interfere with serum are to be used, replace the medium with fresh buffer before adding the dye.

-

Add an equal volume of the 2X dye working solution to the cells to achieve a 1X final concentration.

-

-

Incubation: Incubate the cells for 30 to 60 minutes at 37°C or room temperature. The optimal incubation time may vary between cell lines and can be extended to improve signal intensity.

-

Wash (Optional): After incubation, you may choose to remove the loading solution and replace it with fresh buffer containing probenecid to reduce extracellular fluorescence.

-

Assay:

-

Place the plate in a fluorescence microscope, plate reader, or flow cytometer.

-

Add the experimental stimulant and simultaneously measure the fluorescence intensity at an excitation wavelength of approximately 490 nm and an emission wavelength of approximately 525 nm.

-

Advantages and Limitations

Advantages:

-

Visible Light Excitation: Calcium Green-1 is excitable by the 488 nm argon-ion laser line, making it compatible with common fluorescence microscopy and flow cytometry setups.

-

High Quantum Yield and Brightness: It has a high quantum yield and is approximately 5-fold brighter than Fluo-3 at saturating calcium levels. This allows for the use of lower dye concentrations, which can reduce phototoxicity.

-

Good Baseline Fluorescence: Compared to Fluo-3, Calcium Green-1 is more fluorescent at low calcium concentrations, which facilitates the determination of baseline calcium levels and improves the visibility of resting cells.

-

Reduced Leakage Issues (Compared to Fluo-3): Some studies have shown that Fluo-3 can leak from certain cell types, a problem that is less pronounced with Calcium Green-1.

Limitations:

-

Single Wavelength Indicator: As a single wavelength indicator, Calcium Green-1 is not ratiometric. This means that changes in fluorescence intensity can be affected by factors other than calcium concentration, such as dye loading, cell volume, and photobleaching.

-

Potential for Compartmentalization: Like other AM ester dyes, Calcium Green-1 can sometimes compartmentalize into organelles rather than remaining in the cytoplasm.

-

Requirement for Probenecid: For optimal retention, the use of probenecid is often recommended, which can have its own effects on cell physiology.

-

Lower Fluorescence Fold Change: The fluorescence intensity increase upon calcium binding (~14-fold) is lower than that of some other indicators like Fluo-4 (~100-fold).

Applications in Research and Drug Development

Calcium Green-1 AM is a versatile tool with numerous applications, including:

-

Measuring intracellular calcium concentrations: It is widely used to monitor changes in cytosolic Ca²⁺ in response to various stimuli.

-

Studying calcium influx and release: The indicator can be used to follow the dynamics of calcium entry into the cell and its release from intracellular stores.

-

High-throughput screening (HTS): Its compatibility with fluorescence microplate readers makes it suitable for HTS of compounds that modulate calcium signaling pathways.

-

Multiphoton excitation imaging: Calcium Green-1 is a preferred indicator for multiphoton imaging of calcium dynamics in living tissues, such as brain slices.

-

Flow cytometry: It can be used to analyze calcium mobilization in cell populations.

References

- 1. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 2. Cal Green™ 1, AM [Equivalent to Calcium Green-1, AM] | AAT Bioquest [aatbio.com]

- 3. harlanteklad.cn [harlanteklad.cn]

- 4. caymanchem.com [caymanchem.com]

- 5. Calcium Green-1 AM loading of Arabidopsis and Commelina guard cells [labs.biology.ucsd.edu]

Calcium Green-1 AM: A Technical Guide for Cellular Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Calcium Green-1 acetoxymethyl (AM) ester, a widely used fluorescent indicator for measuring intracellular calcium concentrations. This document details its core function, mechanism of action, and provides structured data and experimental protocols to facilitate its effective use in research and drug development.

Core Function and Mechanism of Action

Calcium Green-1 AM is a cell-permeant fluorescent dye designed to detect intracellular calcium (Ca²⁺) levels. Its fundamental principle lies in its ability to exhibit a significant increase in fluorescence intensity upon binding to Ca²⁺.[1][2] The acetoxymethyl (AM) ester modification is crucial for its function, rendering the molecule hydrophobic enough to passively diffuse across the cell membrane.[3]

Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This enzymatic action transforms the molecule into its active, membrane-impermeant form, Calcium Green-1.[3][4] This "trapping" mechanism ensures that the indicator remains within the cytoplasm, allowing for the specific measurement of cytosolic Ca²⁺ concentrations. The fluorescence of Calcium Green-1 is highly dependent on the concentration of free Ca²⁺, making it an effective tool for monitoring calcium signaling pathways.

Compared to other popular calcium indicators like Fluo-3 AM, Calcium Green-1 AM is notably more fluorescent at low calcium concentrations. This property facilitates the determination of baseline calcium levels and enhances the visibility of resting cells. Furthermore, its excitation and emission wavelengths in the visible spectrum avoid the potential for cellular photodamage and autofluorescence issues associated with UV-excitable dyes like Fura-2.

Quantitative Data

The following tables summarize the key quantitative properties of Calcium Green-1 AM.

Table 1: Chemical and Physical Properties

| Property | Value |

| Synonyms | Calcium Green-1, AM |

| Molecular Formula | C₅₉H₅₃Cl₂N₃O₂₆ |

| Molecular Weight | 1291.0 g/mol |

| Solubility | Soluble in DMSO |

| Purity | ≥90% |

| Formulation | Solid |

| Storage | -20°C, protect from light |

Table 2: Spectroscopic and Performance Characteristics

| Parameter | Value |

| Excitation Wavelength (peak) | 506 nm |

| Emission Wavelength (peak) | 531 nm |

| Fluorescence Increase upon Ca²⁺ Binding | Approximately 14-fold |

| Dissociation Constant (Kd) | ~190 nM |

Experimental Protocols

The following are generalized protocols for loading Calcium Green-1 AM into live cells. Optimal conditions may vary depending on the cell type and experimental setup.

Preparation of Stock and Working Solutions

-

Calcium Green-1 AM Stock Solution (2 to 5 mM):

-

Prepare a stock solution of Calcium Green-1 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

For example, to prepare a 2 mM stock solution from 1 mg of Calcium Green-1 AM (MW = 1291.0), dissolve 1 mg in 387.31 µL of anhydrous DMSO.

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Pluronic® F-127 Stock Solution (10% w/v):

-

Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water. Pluronic® F-127 is a non-ionic detergent used to aid the dispersion of the AM ester in aqueous media.

-

-

Probenecid Stock Solution (25 mM):

-

Probenecid can be used to inhibit organic anion transporters, which can extrude the cleaved dye from the cell. Prepare a stock solution in a suitable buffer.

-

-

Calcium Green-1 AM Working Solution (2 to 20 µM):

-

On the day of the experiment, thaw an aliquot of the Calcium Green-1 AM stock solution to room temperature.

-

Prepare a working solution in a buffer of your choice, such as Hanks and Hepes buffer (HHBS). A final concentration of 4-5 µM is recommended for most cell lines.

-

For improved dye loading, the working solution can be supplemented with 0.02% to 0.04% Pluronic® F-127 and 1 to 2.5 mM probenecid.

-

Cell Loading Protocol

-

Cell Preparation:

-

Plate cells in a suitable culture vessel and allow them to adhere overnight.

-

-

Dye Loading:

-

Remove the growth medium and wash the cells with an appropriate buffer (e.g., HHBS).

-

Add the Calcium Green-1 AM working solution to the cells.

-

Incubate the cells at 37°C for 30 to 60 minutes. Longer incubation times may improve signal intensity in some cell lines.

-

-

Washing:

-

After incubation, remove the dye-loading solution and wash the cells with fresh buffer (e.g., HHBS, optionally containing probenecid) to remove any excess, uncleaved dye.

-

-

Imaging:

-

The cells are now ready for imaging using fluorescence microscopy, flow cytometry, or a fluorescence microplate reader.

-

Excite the cells at approximately 506 nm and measure the emission at around 531 nm.

-

Protocol for Plant Cells (Arabidopsis and Commelina Guard Cells)

Due to the presence of extracellular esterases and vacuolar sequestration in plant cells, a modified protocol is often necessary.

-

Loading Solution:

-

Prepare a loading solution containing: 100 mM KCl, 10 mM MES (pH 5.0 with KOH), 1 mM CaCl₂, 300 µM eserine (an esterase inhibitor), and 15 µM Calcium Green-1 AM.

-

-

Incubation:

-

Incubate epidermal strips in the loading solution for 20-30 minutes in the dark at 25°C.

-

Visualizations

Calcium Green-1 AM Mechanism of Action

Caption: Mechanism of Calcium Green-1 AM activation within a cell.

Experimental Workflow for Cellular Calcium Imaging

Caption: General experimental workflow for using Calcium Green-1 AM.

Signaling Pathway for Calcium Influx Detection

Caption: Detection of a cellular calcium signaling event.

References

Intracellular Conversion of Calcium Green-1 AM by Esterases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular conversion of Calcium Green-1 acetoxymethyl (AM) ester, a widely used fluorescent indicator for measuring intracellular calcium concentrations. The guide details the underlying biochemical principles, offers detailed experimental protocols, and presents key quantitative data for researchers in various fields, including cell biology, neuroscience, and drug discovery.

Introduction: The Principle of AM Ester-Based Calcium Indicators

Fluorescent calcium indicators have revolutionized the study of intracellular signaling pathways. Calcium Green-1 is a popular choice due to its high quantum yield and significant fluorescence increase upon binding to Ca²⁺.[1] However, in its active, calcium-sensitive form, Calcium Green-1 is a polar molecule that cannot passively cross the cell membrane. To overcome this, it is chemically modified with acetoxymethyl (AM) ester groups.[1]

The resulting Calcium Green-1 AM is a nonpolar, cell-permeant molecule that can readily diffuse across the plasma membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups, cleaving them off the core molecule.[1][2] This process serves two critical functions:

-

Trapping the Indicator: The hydrolysis of the AM esters reveals the carboxyl groups, transforming Calcium Green-1 back into its polar, membrane-impermeant form. This effectively traps the indicator within the cell.[1]

-

Activating the Indicator: The removal of the AM ester groups is essential for the molecule to bind calcium ions and become fluorescent.

This elegant mechanism allows for the efficient loading of living cells with calcium-sensitive dyes, enabling the real-time visualization and quantification of intracellular calcium dynamics.

Quantitative Data on Calcium Green-1

The following table summarizes the key quantitative properties of the active form of Calcium Green-1. This data is crucial for experimental design and data interpretation.

| Parameter | Value | Reference(s) |

| Excitation Wavelength (max) | ~506 nm | |

| Emission Wavelength (max) | ~531 nm | |

| Dissociation Constant (Kd) for Ca²⁺ | ~190 nM | |

| Fluorescence Intensity Increase upon Ca²⁺ Binding | ~14-fold | |

| Quantum Yield (at saturating Ca²⁺) | ~0.75 |

The Role of Intracellular Esterases

The conversion of Calcium Green-1 AM to its active form is entirely dependent on the activity of intracellular esterases. These enzymes are a diverse group of hydrolases that catalyze the cleavage of ester bonds. While the process is generally efficient in most cell types, the specific kinetics of this reaction with Calcium Green-1 AM as a substrate are not extensively documented in the form of Michaelis-Menten constants (Kₘ) or turnover numbers (kcat) for specific esterases. The rate of hydrolysis can be influenced by several factors:

-

Cell Type and Esterase Activity: Different cell types may exhibit varying levels and types of esterase activity, which can affect the loading efficiency and kinetics of the indicator.

-

Temperature: Enzymatic reactions are temperature-dependent. Loading is typically performed at 37°C to ensure optimal esterase activity.

-

Subcellular Localization: While primarily cytosolic, some esterase activity may be present in organelles, potentially leading to compartmentalization of the dye.

Experimental Protocols

This section provides detailed protocols for the preparation of Calcium Green-1 AM solutions and the loading of cells for intracellular calcium measurements.

Preparation of Calcium Green-1 AM Stock Solution

Materials:

-

Calcium Green-1 AM (lyophilized powder)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

Protocol:

-

Allow the vial of Calcium Green-1 AM to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 2 to 5 mM stock solution of Calcium Green-1 AM in anhydrous DMSO. For example, to make a 2 mM stock solution from a 50 µg vial of Calcium Green-1 AM (MW ~1297 g/mol ), add approximately 19.3 µL of DMSO.

-

Vortex briefly to ensure the dye is fully dissolved.

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Cell Loading with Calcium Green-1 AM

Materials:

-

Cells cultured on coverslips or in a multi-well plate

-

Calcium Green-1 AM stock solution (from section 4.1)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline)

-

Pluronic® F-127 (optional, to aid in dye solubilization)

-

Probenecid (optional, to inhibit dye extrusion)

Protocol:

-

On the day of the experiment, thaw an aliquot of the Calcium Green-1 AM stock solution to room temperature.

-

Prepare a working solution of Calcium Green-1 AM in your chosen physiological buffer. The final concentration typically ranges from 2 to 20 µM, with 4-5 µM being a common starting point for many cell lines.

-

(Optional) To improve the solubility of the AM ester in the aqueous buffer, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.

-

(Optional) If your cells are known to actively extrude the dye via organic anion transporters, probenecid can be included in the working solution at a final concentration of 1-2.5 mM to inhibit this process.

-

Remove the culture medium from the cells and wash once with the physiological buffer.

-

Add the Calcium Green-1 AM working solution to the cells.

-

Incubate the cells at 37°C for 30 to 60 minutes in the dark. The optimal incubation time may need to be determined empirically for your specific cell type.

-

After incubation, wash the cells two to three times with the physiological buffer to remove any extracellular dye.

-

The cells are now loaded with Calcium Green-1 and are ready for fluorescence imaging.

Visualizations

The following diagrams illustrate the key processes involved in the use of Calcium Green-1 AM.

Figure 1. Intracellular conversion and activation of Calcium Green-1 AM.

Figure 2. A typical experimental workflow for intracellular calcium imaging.

Figure 3. A simplified IP₃-mediated calcium signaling pathway.

Conclusion

References

The Discovery and Application of Calcium Green Fluorescent Dyes: A Technical Guide

Abstract

The precise measurement of intracellular calcium (Ca²⁺) concentrations is fundamental to understanding a vast array of cellular processes, from signal transduction and muscle contraction to apoptosis and gene expression. The development of fluorescent indicators for Ca²⁺ has been a pivotal technological advancement in cellular biology. Among these, the Calcium Green family of dyes has emerged as a valuable set of tools for researchers. This technical guide provides an in-depth overview of the discovery, development, chemical properties, and applications of Calcium Green fluorescent dyes. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence microscopy and calcium imaging techniques. This document details the key characteristics of the main Calcium Green variants, provides experimental protocols for their use, and situates their application within the broader context of intracellular calcium signaling pathways.

Introduction: The Quest for Visible Light Calcium Indicators

The ability to visualize and quantify intracellular calcium dynamics was revolutionized by the pioneering work of Roger Y. Tsien and his colleagues in the 1980s with the development of Ca²⁺ indicators like Fura-2 and Indo-1. These initial dyes, however, required ultraviolet (UV) light for excitation, which could be phototoxic to cells and cause autofluorescence, thereby limiting their long-term use in living specimens. This spurred the development of a new generation of indicators excitable by visible light.

The Fluo series of dyes, including the widely used Fluo-3 and Fluo-4, were among the first commercially successful visible-light excitable calcium indicators. The Calcium Green dyes were developed as an alternative and, in some respects, an improvement upon these earlier fluorescein-based indicators. A key advantage of Calcium Green-1 is its significant fluorescence at resting (low) intracellular Ca²⁺ levels. This property facilitates the establishment of a baseline fluorescence signal, making it easier to detect both increases and decreases in Ca²⁺ concentration and improving the visibility of resting cells.[1][2]

Chemical Properties and Variants of Calcium Green Dyes

The Calcium Green dyes are based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelator core, which provides high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺). This chelator is conjugated to a fluorescein-based fluorophore. Upon binding to Ca²⁺, a conformational change in the molecule leads to a significant increase in its fluorescence quantum yield, resulting in a brighter signal.

The core structure of Calcium Green dyes can be modified to alter their properties, leading to several variants tailored for specific experimental needs. The most common variants include:

-

Calcium Green-1: The most widely used member of the family, with a high affinity for Ca²⁺, making it suitable for detecting transient and small changes in cytosolic calcium.

-

Calcium Green-5N: A low-affinity indicator, ideal for measuring high Ca²⁺ concentrations, such as those found in the endoplasmic reticulum or during periods of intense cellular stimulation.[1] Its lower affinity prevents saturation of the dye, allowing for the quantification of large calcium transients.

-

Calcium Green-C18: A lipophilic derivative of Calcium Green-1.[3] It incorporates an 18-carbon alkyl chain that allows it to be anchored to cellular membranes, enabling the measurement of Ca²⁺ dynamics in the vicinity of the plasma membrane or other organellar membranes.[3]

Chemical Structures

The chemical structures of the Calcium Green dyes are central to their function. The BAPTA moiety provides the Ca²⁺ binding site, while the fluorescein portion is responsible for the fluorescence.

Figure 1: Chemical Structure of Calcium Green-1 (Free Acid)

Caption: The chemical structure of Calcium Green-1 in its free acid form, illustrating the fluorescein fluorophore and the BAPTA-based calcium chelator.

Figure 2: Chemical Structure of Calcium Green-1 AM Ester

Caption: The acetoxymethyl (AM) ester form of Calcium Green-1 allows for cell permeability.

Figure 3: Chemical Structure of Calcium Green-5N

Caption: The chemical structure of the low-affinity calcium indicator, Calcium Green-5N.

Figure 4: Conceptual Structure of Calcium Green-C18

Caption: A representation of Calcium Green-C18, which consists of the Calcium Green-1 molecule conjugated to a C18 alkyl chain for membrane anchoring.

Quantitative Data

A summary of the key quantitative properties of the main Calcium Green variants is presented in the table below for easy comparison.

| Property | Calcium Green-1 | Calcium Green-5N | Calcium Green-C18 |

| Excitation Wavelength (λex) | 506 nm | 506 nm | ~506 nm |

| Emission Wavelength (λem) | 531 nm | 532 nm | ~531 nm |

| Dissociation Constant (Kd) for Ca²⁺ | 190 nM | 14 µM | 230 nM (aqueous), 62 nM (in liposomes) |

| Quantum Yield (Φ) | 0.75 | Not widely reported | Not widely reported |

| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | Not widely reported | Not widely reported |

| Fluorescence Enhancement upon Ca²⁺ Binding | ~14-fold | ~38-fold | Not widely reported |

Experimental Protocols

The most common method for loading Calcium Green dyes into live cells is through the use of their acetoxymethyl (AM) ester derivatives. The lipophilic AM groups render the molecule membrane-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now-hydrophilic and Ca²⁺-sensitive form of the dye in the cytosol.

Preparation of Stock and Working Solutions

-

Stock Solution (2-5 mM): Dissolve the Calcium Green AM ester in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.

-

Working Solution (1-10 µM): On the day of the experiment, thaw an aliquot of the DMSO stock solution. Dilute the stock solution to the final working concentration in a suitable physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline. The exact concentration should be determined empirically for each cell type and experimental condition.

Cell Loading Protocol

-

Cell Preparation: Culture cells to the desired confluence on a suitable imaging substrate (e.g., glass-bottom dishes or microplates).

-

Loading Solution: To the working solution, it is often beneficial to add Pluronic® F-127 (typically at a final concentration of 0.02-0.04%). This non-ionic detergent aids in the dispersion of the sparingly soluble AM ester in the aqueous buffer.

-

Probenecid (Optional but Recommended): To reduce the leakage of the de-esterified dye from the cells via organic anion transporters, probenecid can be added to the loading and imaging buffers (typically at a final concentration of 1-2.5 mM).

-

Incubation: Replace the cell culture medium with the loading solution and incubate the cells at 37°C for 30-60 minutes. The optimal loading time may vary between cell types.

-

Wash: After incubation, remove the loading solution and wash the cells gently with fresh, warm physiological buffer (with or without probenecid) to remove any extracellular dye.

-

De-esterification: Allow the cells to incubate for a further 30 minutes at room temperature or 37°C to ensure complete de-esterification of the dye by intracellular esterases.

-

Imaging: The cells are now ready for fluorescence imaging. Excite the dye at ~490-506 nm and collect the emission at ~525-531 nm.

Application in Cellular Signaling

Calcium Green dyes are instrumental in studying a multitude of signaling pathways where Ca²⁺ acts as a second messenger. A prominent example is the G-protein coupled receptor (GPCR) signaling cascade.

GPCR-Mediated Calcium Release

Many GPCRs, upon binding to their specific ligands, activate the Gq family of G-proteins. This initiates a signaling cascade that leads to the release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum (ER).

Experimental Workflow for Calcium Imaging

The general workflow for a calcium imaging experiment using Calcium Green dyes involves several key steps, from cell preparation to data analysis.

Conclusion

The Calcium Green family of fluorescent dyes represents a significant contribution to the toolkit of cell biologists and pharmacologists. Their visible light excitation spectra, coupled with the high fluorescence of Calcium Green-1 at resting calcium levels, offer distinct advantages for certain experimental applications. The availability of variants with different calcium affinities and subcellular localization properties further enhances their versatility. By following the detailed protocols and understanding the underlying principles of calcium signaling, researchers can effectively employ these powerful tools to unravel the complex and vital roles of calcium in cellular function and disease.

References

An In-depth Technical Guide to Calcium Green-1 AM for Calcium Imaging

For researchers, scientists, and drug development professionals venturing into the dynamic world of intracellular calcium signaling, the choice of a fluorescent indicator is paramount. Calcium Green-1 AM has long been a staple in this field, valued for its sensitivity and ease of use. This technical guide provides a comprehensive overview of the core properties of Calcium Green-1 AM, detailed experimental protocols, and its applications in visualizing cellular calcium dynamics.

Core Properties of Calcium Green-1 AM

Calcium Green-1 AM is a cell-permeant acetoxymethyl (AM) ester of the calcium indicator Calcium Green-1. The AM ester form allows the dye to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, calcium-sensitive form of the dye, Calcium Green-1, in the cytoplasm.[1][2] This active form exhibits a significant increase in fluorescence intensity upon binding to free calcium ions (Ca²⁺).[3][4]

One of the key advantages of Calcium Green-1 is its excitation by visible light, which reduces the potential for cellular photodamage compared to UV-excitable dyes.[5] It is compatible with standard fluorescein (FITC) filter sets, making it accessible for use with most fluorescence microscopes, flow cytometers, and microplate readers.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Calcium Green-1. These values are crucial for designing and interpreting calcium imaging experiments.

| Property | Value | References |

| Excitation Wavelength (λex) | ~506 nm | |

| Emission Wavelength (λem) | ~531 nm | |

| Dissociation Constant (Kd) | ~190 nM | |

| Quantum Yield (Φ) | ~0.75 | |

| Molecular Weight (AM form) | ~1290.96 g/mol | |

| Fluorescence Intensity Increase | ~14-fold upon Ca²⁺ binding |

Note: The dissociation constant (Kd) can be influenced by experimental conditions such as temperature, pH, and ionic strength.

Principles of Calcium Green-1 AM Usage

The fundamental principle behind Calcium Green-1 AM is its conversion from a cell-permeant, non-fluorescent form to a cell-impermeant, fluorescent calcium indicator upon entering a living cell. This process is a cornerstone of its utility in live-cell imaging.

Figure 1. Cellular uptake and activation of Calcium Green-1 AM.

Experimental Protocols

Accurate and reproducible results in calcium imaging hinge on meticulous experimental protocols. The following sections provide detailed methodologies for cell loading and imaging with Calcium Green-1 AM.

Stock Solution Preparation

-

Prepare a 2 to 5 mM stock solution of Calcium Green-1 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Cell Loading Protocol for Adherent Cells

This protocol is a general guideline and may require optimization for specific cell types.

-

Cell Preparation: Plate cells on a suitable imaging dish or plate (e.g., black-walled, clear-bottom plates) and culture overnight to allow for adherence.

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the Calcium Green-1 AM stock solution to room temperature.

-

Prepare a loading buffer of your choice (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES).

-

Prepare a working solution with a final concentration of 2 to 20 µM Calcium Green-1 AM in the loading buffer. For many cell lines, a final concentration of 4-5 µM is recommended.

-

To aid in the dispersion of the AM ester in the aqueous loading buffer, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02% to 0.04%.

-

To reduce the leakage of the de-esterified indicator from the cells, probenecid can be added to the working solution at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Add the Calcium Green-1 AM working solution to the cells.

-

Incubate the cells at 37°C for 30 to 60 minutes. Incubation times may need to be optimized for different cell lines.

-

-

Washing:

-

Remove the loading solution.

-

Wash the cells 2-3 times with fresh, warm loading buffer (without the dye) to remove any excess extracellular dye. If probenecid was used during loading, it is recommended to also include it in the wash buffer.

-

-

De-esterification:

-

After washing, incubate the cells for an additional 30 minutes at room temperature to ensure complete de-esterification of the dye within the cells.

-

-

Imaging:

-

The cells are now ready for imaging. Proceed to measure fluorescence using a fluorescence microscope, plate reader, or flow cytometer with the appropriate filter sets (e.g., FITC).

-

Figure 2. Experimental workflow for loading and imaging cells.

Applications in Research and Drug Development

Calcium Green-1 AM has been instrumental in a wide array of calcium signaling research. Its applications span from fundamental cell biology to preclinical drug discovery.

-

Measuring Intracellular Calcium Dynamics: It is widely used to monitor changes in cytosolic calcium concentrations in response to various stimuli, such as agonists, antagonists, or environmental changes.

-

Neuroscience: In neuroscience, it has been used for multiphoton excitation imaging of calcium in living tissues, allowing for the study of neuronal activity.

-

Drug Discovery: High-throughput screening (HTS) assays often employ Calcium Green-1 to screen for compounds that modulate calcium signaling pathways, for instance, in G-protein coupled receptor (GPCR) research.

-

Platelet Function: Studies have utilized Calcium Green-1 to accurately measure cytosolic calcium changes in platelets, overcoming some limitations of other dyes like Fura-2 and Fluo-3.

Example Signaling Pathway: GPCR-Mediated Calcium Release

A common application of Calcium Green-1 is to monitor intracellular calcium release following the activation of a Gq-coupled GPCR. This pathway is a fundamental mechanism in cell signaling.

Figure 3. GPCR signaling pathway leading to calcium release.

Advantages and Limitations

While a powerful tool, it is essential to understand the advantages and limitations of Calcium Green-1 to ensure its appropriate application.

Advantages:

-

High Quantum Yield: Results in a bright fluorescent signal.

-

Visible Light Excitation: Reduces phototoxicity and is compatible with common laser lines (e.g., 488 nm).

-

Good Signal-to-Noise Ratio: More fluorescent at low calcium concentrations compared to Fluo-3, which aids in determining baseline calcium levels.

-

High Affinity for Calcium: Its low Kd makes it sensitive to small changes in cytosolic calcium near resting levels.

Limitations:

-

Non-Ratiometric: As a single-wavelength indicator, fluorescence intensity can be affected by factors other than calcium concentration, such as dye concentration, cell volume, and photobleaching.

-

Potential for Compartmentalization: The dye can sometimes be sequestered into organelles like mitochondria or vacuoles, which can complicate the interpretation of cytosolic calcium signals. Lowering the loading temperature may help reduce this issue.

-

Leakage: The de-esterified form can leak out of some cell types, requiring the use of anion transport inhibitors like probenecid, which can have off-target effects.

-

Buffering of Intracellular Calcium: Like all chemical indicators, Calcium Green-1 can buffer intracellular calcium, potentially altering the kinetics and amplitude of calcium signals, especially if used at high concentrations.

References

- 1. Calcium Green-1 AM loading of Arabidopsis and Commelina guard cells [labs.biology.ucsd.edu]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Cal Green™ 1, AM [Equivalent to Calcium Green-1, AM] | AAT Bioquest [aatbio.com]

- 4. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 5. Invitrogen Calcium Green -1, AM, cell permeant 500 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

Initial Investigations Using Calcium Green-1 AM in Neurons: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles and methodologies for utilizing Calcium Green-1 AM to investigate neuronal activity.

Calcium Green-1, AM is a cell-permeant fluorescent indicator used for measuring intracellular calcium concentrations, making it a valuable tool in neuroscience research.[1][2][3] This guide provides a comprehensive overview of the initial investigations using Calcium Green-1 AM in neurons, detailing experimental protocols, data presentation, and visual representations of key processes.

Core Principles of Calcium Green-1 AM in Neuronal Imaging

Calcium Green-1 AM is an acetoxymethyl (AM) ester derivative of the calcium indicator Calcium Green-1. The AM ester group renders the molecule lipophilic, allowing it to readily cross the cell membrane of neurons.[4] Once inside the neuron, intracellular esterases cleave the AM ester group, trapping the now membrane-impermeant Calcium Green-1 molecule within the cytosol.[4]

Upon binding to intracellular calcium (Ca2+), the fluorescence intensity of Calcium Green-1 increases significantly with little to no spectral shift. This property allows for the sensitive detection of changes in intracellular calcium concentration that are fundamental to neuronal signaling, including action potentials, synaptic transmission, and other depolarization events. Compared to other calcium indicators like Fluo-3 AM, Calcium Green-1 AM exhibits higher fluorescence at resting calcium concentrations, which can facilitate the establishment of baseline calcium levels and improve the visibility of non-stimulated cells.

Experimental Protocols

Preparation of Calcium Green-1 AM Stock and Working Solutions

A fundamental step in utilizing Calcium Green-1 AM is the proper preparation of stock and working solutions to ensure optimal dye loading and cell viability.

| Parameter | Value/Recommendation | Source |

| Stock Solution Concentration | 2 to 5 mM | |

| Solvent | High-quality, anhydrous Dimethyl Sulfoxide (DMSO) | |

| Storage | -20°C, divided into single-use aliquots to avoid repeated freeze-thaw cycles | |

| Working Solution Concentration | 2 to 20 µM (typically 4-5 µM for most cell lines) | |

| Diluent | Buffer of choice (e.g., Hanks and Hepes buffer) | |

| Additive | 0.04% Pluronic® F-127 to increase aqueous solubility |

Neuronal Loading Protocol for Cultured Cells

This protocol provides a general guideline for loading cultured neurons with Calcium Green-1 AM. The exact parameters may need to be optimized for specific cell types and experimental conditions.

| Step | Procedure | Details and Recommendations | Source |

| 1. Cell Preparation | Plate neurons in a suitable growth medium and culture overnight. | Ensure cells are healthy and adhere well to the culture plate. | |

| 2. Prepare Working Solution | Thaw a single-use aliquot of the Calcium Green-1 AM stock solution to room temperature. Prepare the working solution by diluting the stock solution in your buffer of choice containing Pluronic® F-127. | The final concentration of the dye should be empirically determined but typically ranges from 4-5 µM. | |

| 3. Dye Loading | Replace the growth medium with the Calcium Green-1 AM working solution. | If experimental compounds interfere with serum, replace the growth medium with a fresh buffer like HHBS before adding the dye. | |

| 4. Incubation | Incubate the dye-loaded plate in a cell incubator at 37°C for 30 to 60 minutes. | For some cell lines, extending the incubation time beyond one hour may enhance signal intensity. | |

| 5. Wash | Replace the dye working solution with HHBS or a buffer of your choice to remove excess dye. | If applicable, the wash buffer can contain an anion transporter inhibitor like 1 mM probenecid. | |

| 6. Stimulation & Imaging | Add the desired stimulant and immediately begin fluorescence measurement. | Use a fluorescence microscope with a FITC filter set or a fluorescence plate reader. |

Data Presentation

Spectroscopic and Performance Data

The following table summarizes the key spectroscopic and performance characteristics of Calcium Green-1.

| Parameter | Value | Source |

| Excitation Wavelength (Max) | ~490-506 nm | |

| Emission Wavelength (Max) | ~525-531 nm | |

| Recommended Filter Set | FITC | |

| Cutoff Wavelength | 515 nm |

In Vivo Imaging Parameters

For in vivo studies, two-photon microscopy is often employed for deep tissue imaging with reduced scattering.

| Parameter | Value/Recommendation | Source |

| Two-Photon Excitation Wavelength | 800 nm for initial visualization | |

| Typical Dye Concentration (in vivo) | 100 µM to 1 mM OG-1 AM (a similar dye) | |

| Average Power Under Objective | At least 50–70 mW |

Mandatory Visualizations

Signaling Pathway of Calcium Influx and Detection

The following diagram illustrates the general pathway of neuronal stimulation leading to calcium influx and its detection by Calcium Green-1.

Caption: Neuronal stimulation leads to depolarization, opening voltage-gated calcium channels and subsequent calcium influx, which is detected by Calcium Green-1.

Experimental Workflow for Calcium Imaging

This diagram outlines the typical experimental workflow for using Calcium Green-1 AM in neuronal calcium imaging studies.

Caption: A streamlined workflow for neuronal calcium imaging using Calcium Green-1 AM, from solution preparation to data analysis.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium Green 1AM I CAS#: 186501-28-0 I fluorescent calcium indicator dye I InvivoChem [invivochem.com]

- 4. What Can Population Calcium Imaging Tell Us About Neural Circuits? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Loading Cells with Calcium Green-1 AM: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to loading cells with Calcium Green-1 acetoxymethyl (AM) ester, a widely used fluorescent indicator for measuring intracellular calcium concentration. These protocols and application notes are designed to assist researchers in obtaining reliable and reproducible data for studies in cell signaling, drug discovery, and various other biomedical research fields.

Introduction to Calcium Green-1 AM

Calcium Green-1 is a visible light-excitable fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to calcium ions (Ca²⁺)[1][2]. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, rendering it a valuable tool for non-invasive loading of a wide range of cell types[3][4][5]. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm. This property makes Calcium Green-1 AM an ideal probe for monitoring intracellular calcium dynamics in response to various stimuli.

Compared to other green fluorescent calcium indicators like Fluo-3 and Fluo-4, Calcium Green-1 is noted for being more fluorescent at low calcium concentrations, which can facilitate the determination of baseline calcium levels and enhance the visibility of resting cells.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of Calcium Green-1 AM.

Table 1: Spectral Properties and Performance Characteristics

| Parameter | Value | Reference |

| Excitation Wavelength (Ex) | ~506 nm | |

| Emission Wavelength (Em) | ~531 nm | |

| Fluorescence Intensity Increase upon Ca²⁺ Binding | ~14-fold | |

| Dissociation Constant (Kd) for Ca²⁺ | ~190 nM |

Table 2: Recommended Reagent Concentrations and Incubation Conditions

| Parameter | Recommended Range | Notes | Reference |

| Stock Solution | |||

| Calcium Green-1 AM | 2 to 5 mM in anhydrous DMSO | Prepare fresh or store desiccated at -20°C. | |

| Pluronic® F-127 | 10% (w/v) in distilled water | Aids in dye solubilization. | |

| Probenecid | 25 mM in buffer with NaOH | Inhibits organic anion transporters to prevent dye leakage. | |

| Working Solution | |||

| Calcium Green-1 AM | 2 to 20 µM | Optimal concentration should be determined empirically for each cell type. A final concentration of 4-5 µM is often recommended for most cell lines. | |

| Pluronic® F-127 | 0.02% to 0.04% | ||

| Probenecid | 0.5 to 1.0 mM | Recommended for cell lines with high expression of organic anion transporters. | |

| Incubation | |||

| Temperature | 37°C | ||

| Duration | 30 to 60 minutes | Longer incubation (over 1 hour) may improve signal in some cell lines. |

Signaling Pathways Amenable to Study with Calcium Green-1

Calcium Green-1 is a versatile tool for investigating a multitude of signaling pathways that involve changes in intracellular calcium concentration. Two prominent examples are G-protein coupled receptor (GPCR) signaling and store-operated calcium entry (SOCE).

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that, upon ligand binding, can activate intracellular signaling cascades leading to the release of calcium from internal stores like the endoplasmic reticulum (ER). The Gq alpha subunit of G-proteins activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the ER, triggering the release of stored Ca²⁺ into the cytoplasm.

Caption: GPCR Signaling Pathway Leading to Intracellular Calcium Release.

Store-Operated Calcium Entry (SOCE)

SOCE is a crucial mechanism for replenishing intracellular calcium stores and for sustained calcium signaling. When the ER calcium stores are depleted, a sensor protein called STIM1 (Stromal Interaction Molecule 1) located in the ER membrane becomes activated. STIM1 then translocates to areas near the plasma membrane where it interacts with and opens ORAI1 channels, allowing an influx of extracellular calcium into the cell.

Caption: Store-Operated Calcium Entry (SOCE) Pathway.

Experimental Protocols

I. Preparation of Reagents

-

Calcium Green-1 AM Stock Solution (2-5 mM):

-

Allow the vial of Calcium Green-1 AM to warm to room temperature before opening.

-

Reconstitute the dye in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to make a 2 mM stock solution from 50 µg of the dye (MW ~1297 g/mol ), add approximately 19.3 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Pluronic® F-127 Stock Solution (10% w/v):

-

Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.

-

This solution may require gentle warming (up to 50°C) to fully dissolve.

-

Store at 4°C.

-

-

Probenecid Stock Solution (25 mM):

-

Dissolve an appropriate amount of probenecid in a buffer of your choice (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS). The addition of a small amount of NaOH may be necessary to aid dissolution.

-

Store aliquots at -20°C.

-

II. Cell Loading Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

-

Cell Preparation:

-

Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates for microplate reader assays, or on coverslips for microscopy).

-

Culture cells overnight to allow for adherence and recovery.

-

-

Preparation of Loading Buffer:

-

On the day of the experiment, prepare the loading buffer. A common buffer is HHBS.

-

For each 1 mL of loading buffer, add the desired amount of Calcium Green-1 AM stock solution to achieve a final concentration of 2-20 µM.

-

To aid in dye dispersion, first mix the Calcium Green-1 AM stock solution with an equal volume of 10% Pluronic® F-127 before adding it to the buffer.

-

If dye extrusion is a concern for your cell type, add probenecid to the loading buffer to a final concentration of 0.5-1.0 mM.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with the appropriate buffer (e.g., HHBS).

-

Add the prepared loading buffer containing Calcium Green-1 AM to the cells.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Wash and De-esterification:

-

After incubation, remove the loading buffer.

-

Wash the cells two to three times with fresh, warm buffer to remove any extracellular dye. The final wash buffer can also contain probenecid if used during loading.

-

Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Measurement of Intracellular Calcium:

-

The cells are now ready for fluorescence measurement.

-

Acquire baseline fluorescence readings before adding your stimulus.

-

Add the agonist or compound of interest and record the change in fluorescence over time using a fluorescence microscope, microplate reader, or flow cytometer with the appropriate filter sets (Ex/Em: ~506/~531 nm).

-

Experimental Workflow for a Microplate-Based Calcium Assay

The following diagram illustrates a typical workflow for a high-throughput screening (HTS) assay using Calcium Green-1 AM to identify modulators of a specific cellular target that influences intracellular calcium levels.

Caption: High-Throughput Screening Workflow using Calcium Green-1 AM.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Fluorescence Signal | - Incomplete dye loading.- Low dye concentration.- Dye extrusion. | - Increase incubation time.- Optimize dye concentration.- Add probenecid to loading and wash buffers. |

| High Background Fluorescence | - Incomplete removal of extracellular dye.- Cell death. | - Ensure thorough washing after loading.- Check cell viability; use gentler handling. |

| Uneven Cell Loading | - Uneven cell density.- Incomplete mixing of dye in buffer. | - Ensure a uniform cell monolayer.- Thoroughly mix the loading buffer before adding to cells. |

| Phototoxicity or Photobleaching | - Excessive excitation light intensity or duration. | - Reduce excitation light intensity.- Minimize exposure time during imaging. |

| Dye Compartmentalization | - Dye accumulating in organelles (e.g., mitochondria). | - Lower the loading temperature (e.g., room temperature).- Reduce the loading time. |

By following these detailed protocols and considering the provided application notes, researchers can effectively utilize Calcium Green-1 AM to gain valuable insights into the complex and dynamic world of intracellular calcium signaling.

References

Application Notes and Protocols: Calcium Green-1 AM for Live Cell Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium Green-1, AM is a cell-permeant fluorescent indicator used for the detection of intracellular calcium, a crucial second messenger in numerous signaling pathways.[1] This acetoxymethyl (AM) ester form readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytosol.[2][3] Upon binding to Ca²⁺, Calcium Green-1 exhibits a significant increase in fluorescence intensity, with minimal wavelength shift.[4][5]

Compared to other green fluorescent calcium indicators like Fluo-3, Calcium Green-1 is more fluorescent at resting calcium concentrations. This property facilitates the determination of baseline calcium levels and enhances the visibility of resting cells. It is a single-wavelength indicator excitable by the 488 nm argon laser line, making it compatible with common fluorescence microscopy and flow cytometry setups.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Calcium Green-1 AM.

Table 1: Spectral and Chemical Properties

| Property | Value | Reference |

| Excitation Wavelength (Ex) | ~506 nm | |

| Emission Wavelength (Em) | ~531 nm | |

| Dissociation Constant (Kd) for Ca²⁺ | ~190 nM | |

| Fluorescence Intensity Increase (upon Ca²⁺ binding) | ~14-fold | |

| Quantum Yield (at saturating Ca²⁺) | ~0.75 | |

| Molecular Weight | Varies by supplier, check product label | |

| Solvent for Stock Solution | High-quality, anhydrous DMSO |

Table 2: Recommended Concentration Ranges

| Application | Concentration Range | Reference |

| Stock Solution | 2 to 5 mM | |

| Working Solution | 2 to 20 µM | |

| Recommended for most cell lines | 4 to 5 µM | |

| Plant Guard Cells (Arabidopsis and Commelina) | 15 µM |

Experimental Protocols

I. Preparation of Calcium Green-1 AM Stock and Working Solutions

This protocol provides a general guideline. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Calcium Green-1, AM

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127

-

Hanks and Hepes buffer (HHBS) or other suitable buffer

-

Probenecid (optional)

Protocol:

-

Prepare Stock Solution (2-5 mM):

-

Allow the vial of Calcium Green-1, AM to equilibrate to room temperature before opening.

-

Prepare a 2 to 5 mM stock solution by dissolving the contents in high-quality, anhydrous DMSO.

-

Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

-

Prepare Working Solution (2-20 µM):

-

On the day of the experiment, thaw a vial of the Calcium Green-1, AM stock solution to room temperature.

-

Prepare a working solution with a concentration ranging from 2 to 20 µM in a buffer of your choice (e.g., HHBS). For most cell lines, a final concentration of 4-5 µM is recommended. The exact concentration should be determined empirically.

-

To aid in dispersing the AM ester in the aqueous buffer, add Pluronic® F-127 to a final concentration of 0.04%.

-

Optional: To reduce the leakage of the de-esterified indicator from the cells, probenecid can be added to the working solution at a final concentration of 0.5-1 mM.

-

II. Loading Live Adherent Cells with Calcium Green-1 AM

Materials:

-

Cells cultured on glass-bottom dishes or appropriate imaging plates

-

Calcium Green-1 AM working solution

-

HHBS or other appropriate buffer

Protocol:

-

Cell Preparation:

-

Plate cells on a suitable imaging vessel and culture overnight in growth medium.

-

-

Dye Loading:

-

Remove the growth medium from the cells.

-

Add the prepared Calcium Green-1 AM working solution to the cells.

-

Incubate the cells at 37°C for 30 to 60 minutes. For some cell lines, a longer incubation time may improve the signal intensity.

-

-

Washing:

-

Remove the dye working solution.

-

Wash the cells with HHBS or your buffer of choice to remove any excess dye. If probenecid was used during loading, include it in the wash buffer as well.

-

-

Imaging:

-

Add the desired stimulant to elicit a calcium response.

-

Immediately begin imaging using a fluorescence microscope equipped with a FITC filter set (Ex/Em = ~490/525 nm) or a fluorescence plate reader.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: A generalized intracellular calcium signaling cascade.

Caption: Experimental workflow for live cell imaging.

Considerations and Troubleshooting

-

Cell Type Specificity: The optimal dye concentration and loading time can vary significantly between different cell types. It is crucial to empirically determine these parameters for your specific experimental system.

-

Cytotoxicity: While Calcium Green-1 is less phototoxic than some other dyes, it is still advisable to use the lowest possible concentration that provides an adequate signal to minimize potential toxic effects.

-

Compartmentalization: In some cell types, particularly plant cells, AM esters can be sequestered into organelles like the vacuole. The use of an esterase inhibitor, such as eserine, has been shown to improve cytoplasmic loading in plant cells.

-

Dye Leakage: The de-esterified form of the dye can leak out of the cells over time. The use of an anion transporter inhibitor like probenecid can help to reduce this leakage.

-

Non-Ratiometric Nature: Calcium Green-1 is a single-wavelength indicator, which means that changes in fluorescence intensity are used to monitor calcium levels. This can be affected by factors such as uneven dye loading, changes in cell volume, and photobleaching.

-

Storage and Handling: AM esters are susceptible to hydrolysis. Stock solutions should be stored desiccated at -20°C and protected from light. Aqueous working solutions should be prepared fresh for each experiment.

References

- 1. Live Cell Calcium Indicators [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Invitrogen™ Calcium Green™-1, AM, cell permeant | Fisher Scientific [fishersci.ca]

- 5. Invitrogen Calcium Green -1, AM, cell permeant 500 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

Application Notes and Protocols for Calcium Green-1 AM in Fluorescence Microscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium Green-1, acetoxymethyl ester (AM), is a cell-permeant fluorescent indicator used to measure intracellular calcium concentration ([Ca²⁺]i).[1][2][3][4][5] Upon entering a cell, non-specific esterases cleave the AM group, trapping the active Calcium Green-1 dye inside. This active form exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, making it a valuable tool for studying calcium signaling in various cellular processes. With spectral properties similar to fluorescein, it is compatible with standard fluorescence microscopy setups.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Calcium Green-1.

| Property | Value | References |

| Peak Excitation Wavelength | 506 nm | |

| Peak Emission Wavelength | 531 nm | |

| Dissociation Constant (Kd) for Ca²⁺ | ~190 nM | |

| Fluorescence Enhancement upon Ca²⁺ Binding | ~100-fold | |

| Brightness Comparison | ~5-fold brighter than Fluo-3 at saturating Ca²⁺ levels |

Signaling Pathway: GPCR-Mediated Calcium Release

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. Activation of Gq-coupled GPCRs initiates a signaling cascade that leads to an increase in intracellular calcium, a process that can be monitored using Calcium Green-1.

Caption: GPCR signaling cascade leading to intracellular calcium release.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Materials:

-

Calcium Green-1 AM (e.g., 50 µg vial)

-

High-quality, anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic® F-127 (e.g., 10% solution in water)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Probenecid (optional, for cell lines with organic anion transporters)

Procedure:

-

Calcium Green-1 AM Stock Solution (2-5 mM):

-

Allow the vial of Calcium Green-1 AM to equilibrate to room temperature before opening.

-

Prepare a 2 to 5 mM stock solution by dissolving the contents in anhydrous DMSO. For a 50 µg vial (MW ~1291 g/mol ), adding approximately 7.7 to 19.4 µL of DMSO will yield a 2 to 5 mM solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot into single-use tubes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Pluronic® F-127 Stock Solution (10% w/v):

-

Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.

-

This solution can be stored at room temperature.

-

-

Probenecid Stock Solution (25 mM, optional):

-

Prepare a 25 mM stock solution of probenecid in a suitable buffer.

-

-

Calcium Green-1 AM Working Solution (2-5 µM):

-

On the day of the experiment, thaw an aliquot of the Calcium Green-1 AM stock solution.

-

Prepare a working solution with a final concentration of 2-5 µM in your buffer of choice (e.g., HBSS).

-

For improved solubility, add Pluronic® F-127 to the working solution for a final concentration of 0.02-0.04%.

-

If using, add probenecid to the working solution for a final concentration of 0.5-1.0 mM to reduce dye leakage from the cells.

-

Protocol 2: Cell Loading with Calcium Green-1 AM

Workflow Diagram:

Caption: Workflow for loading cells with Calcium Green-1 AM.

Procedure:

-

Cell Preparation:

-

Plate cells on a suitable imaging dish or plate (e.g., black-walled, clear-bottom plates) and culture overnight to allow for adherence.

-

-

Dye Loading:

-

Aspirate the culture medium from the cells.

-

Gently add the prepared Calcium Green-1 AM working solution to the cells.

-

Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the cell type.

-

-

Washing:

-

After incubation, gently remove the dye-containing solution.

-

Wash the cells once or twice with a fresh, warm buffer (e.g., HBSS) to remove any extracellular dye. If probenecid was used during loading, it is recommended to include it in the wash buffer as well.

-

-

Imaging:

-

The cells are now loaded with Calcium Green-1 and are ready for fluorescence imaging.

-

Protocol 3: Fluorescence Microscopy Imaging of Intracellular Calcium

Instrumentation:

-

Fluorescence microscope equipped with a suitable filter set for FITC/GFP (Excitation ~490 nm, Emission ~525 nm).

-

A light source (e.g., Xenon or LED).

-

A sensitive camera for capturing fluorescence images.

-

Software for image acquisition and analysis.

Procedure:

-

Microscope Setup:

-

Turn on the fluorescence light source and allow it to stabilize.

-

Place the dish with the loaded cells on the microscope stage.

-

Select the appropriate filter set for Calcium Green-1 (e.g., FITC).

-

-

Image Acquisition:

-

Focus on the cells using brightfield or phase-contrast microscopy.

-

Switch to fluorescence imaging and adjust the exposure time and gain to obtain a good signal-to-noise ratio without saturating the detector.

-

Establish a baseline fluorescence by acquiring a series of images before stimulating the cells.

-

-

Cell Stimulation and Data Recording:

-

Introduce the stimulus (e.g., agonist for a GPCR, ionophore) to the cells.

-

Immediately begin acquiring a time-lapse series of images to capture the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Define regions of interest (ROIs) around individual cells or subcellular compartments.

-

Measure the mean fluorescence intensity within each ROI for each time point.

-

Normalize the fluorescence data to the baseline fluorescence (F/F₀) to represent the change in intracellular calcium.

-

Logical Relationship: AM Ester Dye Loading and Activation

The following diagram illustrates the process by which the cell-permeant Calcium Green-1 AM becomes an active, calcium-sensitive fluorescent dye within the cell.

Caption: Mechanism of Calcium Green-1 AM loading and activation.

Applications in Research and Drug Development

-

Neuroscience: Monitoring calcium dynamics in neurons and glial cells in response to stimuli, studying synaptic transmission and plasticity.

-

Drug Discovery: High-throughput screening of compounds that modulate GPCRs or ion channels by measuring changes in intracellular calcium.

-

Cell Biology: Investigating the role of calcium signaling in a wide range of cellular processes, including muscle contraction, cell proliferation, and apoptosis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Calcium Green 1AM I CAS#: 186501-28-0 I fluorescent calcium indicator dye I InvivoChem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]